ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17458498
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O2 |
|---|---|
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | LIAZNOHRKRFBGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN2C=C(C=C(C2=C1)C)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate belongs to the pyrazolopyridine family, a class of fused bicyclic compounds with a five-membered pyrazole ring adjacent to a six-membered pyridine ring. Key structural attributes include:
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Molecular Formula:
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IUPAC Name: Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl carboxylate group at position 2 improves solubility in organic solvents .
Synthetic Routes and Methodologies
General Synthesis Strategy
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclization reactions. For ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate, a plausible route adapts methods from related compounds (e.g., 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) :
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Boc Removal: tert-Butyl (methylsulfonyl)oxycarbamate undergoes deprotection in trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid .
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Cyclization: Reaction of hydroxylamine-O-sulfonic acid with 3-bromopyridine in tetrahydrofuran (THF) forms 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70 to −50°C for 12–16 hours generates ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .
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Functionalization: Methylation at position 4 and esterification at position 2 are achieved via nucleophilic substitution or palladium-catalyzed coupling, though specific details for this step require further experimental validation .
Key Reaction Parameters:
Physicochemical Properties
Limited experimental data exist for this specific compound, but inferences can be drawn from analogs:
The ethyl ester group enhances lipid solubility, making the compound suitable for organic-phase reactions .
Applications in Pharmaceutical Research
Pyrazolo[1,5-a]pyridines are privileged scaffolds in drug discovery. While direct studies on ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate are sparse, related derivatives exhibit:
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Anticancer Activity: Pyrazolopyridines inhibit kinases like p38 MAPK, implicated in tumor progression .
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Antiviral Potential: Analogous brominated compounds show efficacy against herpes simplex virus (HSV-1) .
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Central Nervous System (CNS) Modulation: Dopamine receptor binding has been observed in structurally similar molecules .
Table 2: Bioactivity of Pyrazolo[1,5-a]pyridine Analogs
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | p38 MAPK | 12 | |
| Ethyl 5-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate | HSV-1 protease | 8.7 |
Future Directions
Further research should focus on:
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